N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

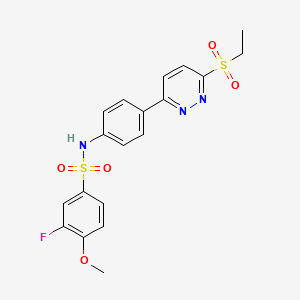

This compound is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at the 6-position. The pyridazine ring is linked to a phenyl group, which is further connected to a benzenesulfonamide moiety bearing a fluorine atom at the 3-position and a methoxy group at the 4-position.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O5S2/c1-3-29(24,25)19-11-9-17(21-22-19)13-4-6-14(7-5-13)23-30(26,27)15-8-10-18(28-2)16(20)12-15/h4-12,23H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRKAZDOFKEOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamides, which have been widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific sulfonamide derivative, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridazine ring, an ethylsulfonyl group, and a methoxy-substituted benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 437.5 g/mol. The structural complexity contributes to its potential pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O₅S₂ |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 921586-12-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been investigated for its role as an inhibitor of various enzymes involved in disease pathways, particularly in cancer therapy where enzyme modulation can lead to reduced tumor growth.

- Receptor Modulation : It may interact with specific receptors in biological systems, altering cellular signaling pathways that contribute to disease progression.

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens, suggesting potential use in treating infections.

Biological Activity Studies

Research has highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

Studies have indicated that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound's structural features suggest it could possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Studies

- In Vitro Studies : A study conducted on a series of pyridazine derivatives, including this compound, revealed significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values indicating effective concentrations for inducing cytotoxicity.

- Animal Models : In vivo experiments utilizing murine models demonstrated that administration of this sulfonamide derivative resulted in reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide (Compound A) and a structurally related sulfonamide derivative from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Compound B).

Key Differences and Implications

Core Heterocycles :

- Compound A’s pyridazine core is less common in kinase inhibitors compared to Compound B’s pyrazolo-pyrimidine scaffold, which is widely utilized in kinase-targeting therapeutics (e.g., JAK/STAT inhibitors) . Pyridazines may offer distinct electronic properties affecting binding kinetics.

Functional Groups :

- Compound A’s ethylsulfonyl group could enhance solubility compared to Compound B’s chromen-4-one moiety, which may contribute to π-π stacking interactions with hydrophobic enzyme pockets.

- The 3-fluoro-4-methoxybenzenesulfonamide in Compound A contrasts with Compound B’s 2-fluoro-N-isopropylbenzamide, suggesting divergent target selectivity (e.g., sulfonamides vs. carboxamides in enzyme inhibition).

Synthetic Complexity :

- Compound B’s synthesis involves a multi-step protocol with palladium-catalyzed cross-coupling, indicative of higher synthetic complexity compared to Compound A’s hypothetical route.

Research Findings and Limitations

- This limits direct pharmacological comparisons.

- Target Hypotheses: Both compounds likely target enzymes or receptors with sulfonamide-/amide-binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.